molecular formula C23H24N2O5S B11170704 N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide

Cat. No.: B11170704
M. Wt: 440.5 g/mol
InChI Key: VYOPVDHVGSCNSV-UHFFFAOYSA-N
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Description

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide is a complex organic compound with the molecular formula C23H24N2O5S and a molecular weight of 440.51 g/mol This compound is characterized by its unique structure, which includes a phenyl ring substituted with a sulfamoyl group and a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminophenyl sulfonamide with 3-methoxypropyl chloride to form the intermediate N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}amine. This intermediate is then reacted with 2-phenoxybenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxybenzamide moiety may interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide is unique due to its specific substitution pattern and the presence of both sulfamoyl and phenoxybenzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-(3-methoxypropylsulfamoyl)phenyl]-2-phenoxybenzamide

InChI

InChI=1S/C23H24N2O5S/c1-29-17-7-16-24-31(27,28)20-14-12-18(13-15-20)25-23(26)21-10-5-6-11-22(21)30-19-8-3-2-4-9-19/h2-6,8-15,24H,7,16-17H2,1H3,(H,25,26)

InChI Key

VYOPVDHVGSCNSV-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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